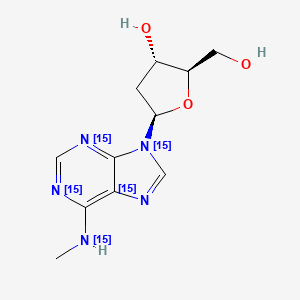

2'-Deoxy-N-methyladenosine-15N5

Description

Conceptual Framework of Nucleoside Modifications in Genomes and Transcriptomes

The central dogma of molecular biology, which describes the flow of genetic information from DNA to RNA to protein, provides a fundamental framework for understanding cellular function. nih.gov However, this is not the complete picture. Both DNA and RNA are subject to a wide array of chemical modifications, creating a layer of regulatory complexity often referred to as the "epitranscriptome" for RNA. nih.govmeduniwien.ac.at These modifications, which number over 150 for RNA alone, are not mere decorations; they are critical players in regulating gene expression and cell growth. nih.govmeduniwien.ac.at

Nucleoside modifications can occur on all classes of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). meduniwien.ac.at These alterations can influence virtually every aspect of an RNA molecule's life cycle, from its initial synthesis and processing to its eventual degradation. nih.gov By adding chemical groups to specific nucleotides, the cell can fine-tune the function of its genetic material, responding dynamically to environmental cues and developmental programs. nih.govmeduniwien.ac.at

Significance of N-Methyladenosine Derivatives in Biological Systems

Among the many known nucleoside modifications, N6-methyladenosine (m6A) stands out as the most abundant modification in the mRNA of most eukaryotes, including mammals. nih.govnih.gov This modification is involved in a multitude of crucial biological processes, such as tissue development, stem cell differentiation, and the regulation of circadian rhythms. nih.govnih.gov The importance of m6A is underscored by its involvement in various human diseases, including cancer, where it can influence tumor growth, proliferation, and metastasis. nih.gov

The "m6A machinery" consists of a set of proteins that act as "writers," "erasers," and "readers."

Writers are enzymes that install the m6A modification onto RNA.

Erasers remove the modification.

Readers are proteins that bind to m6A-modified RNA and mediate its downstream effects, which can include altered splicing, increased translation, or degradation of the RNA molecule. nih.govnih.gov

The dynamic nature of m6A modification allows for a rapid and reversible layer of gene regulation. N6-methyladenosine has also been found on viral transcripts, where it plays a significant role in the life cycle and replication of various viruses. nih.gov

Overview of Research Directions Involving 2'-Deoxy-N-methyladenosine-15N5

The unique properties of this compound make it a valuable tool for several key areas of research:

Mass Spectrometry-Based Quantification: The ¹⁵N₅ label provides a distinct mass shift, allowing for highly accurate quantification of N-methyladenosine levels in DNA samples. This is crucial for understanding the prevalence and dynamics of this modification in different cell types and disease states.

DNA Damage and Repair Studies: Alkylating agents, which can be found in the environment and are also produced within cells, can damage DNA by adding methyl groups to nucleobases. glenresearch.com Labeled N-methyladenosine can be used to create specific DNA lesions in the laboratory, allowing researchers to study the mechanisms of DNA repair enzymes that counteract this type of damage. glenresearch.com

Structural Biology: Stable isotope labeling can enhance the resolution of structural techniques like NMR, helping to elucidate the three-dimensional structures of DNA molecules containing N-methyladenosine. silantes.com This can provide insights into how this modification affects DNA conformation and its interactions with proteins.

Drug Discovery and Development: In the pharmaceutical industry, stable isotope labeling is instrumental in studying the metabolism and pharmacokinetics of drug candidates. adesisinc.com While not a drug itself, labeled nucleosides can be used in foundational research that informs the development of new therapies targeting DNA modification pathways.

Properties

Molecular Formula |

C11H15N5O3 |

|---|---|

Molecular Weight |

270.23 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methyl(15N)amino)purin-9-yl]oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1/i12+1,13+1,14+1,15+1,16+1 |

InChI Key |

DYSDOYRQWBDGQQ-SAKOLJHCSA-N |

Isomeric SMILES |

C[15NH]C1=C2C(=[15N]C=[15N]1)[15N](C=[15N]2)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies for 2 Deoxy N Methyladenosine 15n5

Chemical Synthesis Approaches for 2'-Deoxy-N-methyladenosine Derivatives

The chemical synthesis of isotopically labeled nucleosides like 2'-Deoxy-N-methyladenosine-¹⁵N₅ is a precise and multi-step process. It offers the distinct advantage of site-specific labeling, allowing researchers to place isotopes at exact locations within the molecule. nih.gov This control is paramount for detailed structural and dynamic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.

Precursors and Synthetic Pathways for 2'-Deoxy-N-methyladenosine

The synthesis of 2'-Deoxy-N-methyladenosine derivatives can commence from various precursors. A common strategy involves modifying an existing nucleoside, such as 2'-deoxyadenosine (B1664071). The methylation of the N⁶-amino group is a key transformation. An alternative and often more versatile approach begins with a pre-functionalized purine (B94841) base, which is then coupled to a deoxyribose sugar moiety.

One synthetic route may start with 6-chloropurine (B14466) riboside, a commercially available precursor. nih.gov The chlorine atom at the 6-position is reactive and can be displaced by methylamine (B109427) to form the N⁶-methyladenine ring system. Subsequently, the ribose sugar can be deoxygenated at the 2' position to yield the deoxyribose form.

Another pathway involves the direct methylation of a protected 2'-deoxyadenosine derivative. For instance, 2'-Deoxy-1-methyl-adenosine Hydriodide serves as an intermediate in the synthesis of deuterated 2'-Deoxy-N-methyladenosine, indicating that methylation is a feasible step in the synthesis of such analogs. cymitquimica.com However, controlling the site of methylation can be challenging, as methylation can occur at different nitrogen atoms on the purine ring (e.g., N1, N7). jst.go.jpresearchgate.net Therefore, protecting groups are often strategically employed to ensure the desired N⁶-methylation.

The glycosylation step, which attaches the purine base to the sugar, is critical. The silyl-Hilbert-Johnson reaction is a frequently used method for this purpose, coupling a silylated heterocyclic base with a protected sugar derivative. d-nb.info

Strategies for Site-Specific ¹⁵N Isotopic Incorporation

To produce 2'-Deoxy-N-methyladenosine-¹⁵N₅, all five nitrogen atoms of the adenine (B156593) base must be the ¹⁵N isotope. This requires building the purine ring from simple, ¹⁵N-labeled starting materials. Chemical synthesis provides the unique capability to introduce labels at specific atomic positions. nih.govsilantes.com

A de novo synthesis of the purine ring is often the most effective strategy for complete ¹⁵N labeling. This process involves constructing the imidazole (B134444) and pyrimidine (B1678525) rings of the purine system using precursors where all nitrogen atoms are ¹⁵N. For example, the synthesis can start with simple ¹⁵N-labeled compounds like ¹⁵N-ammonia, sodium ¹⁵N-nitrite (Na¹⁵NO₂), and ¹⁵N-glycine. d-nb.info

A representative synthetic sequence might begin with the cyclization of ¹⁵N-labeled thiourea (B124793) and ethyl cyanoacetate (B8463686) to form a ¹⁵N-labeled pyrimidine intermediate. d-nb.info Further reactions, including nitrosylation with a ¹⁵N source and subsequent reduction and cyclization steps, build the fully ¹⁵N-labeled purine core. d-nb.info For instance, a strategy to create a ¹⁵N(7)-labeled adenosine (B11128) involves a five-step reaction sequence starting from simpler precursors, which can be conducted on a multigram scale. d-nb.info To achieve the full ¹⁵N₅ labeling, all nitrogen-containing reagents in such a multi-step synthesis would need to be ¹⁵N-enriched.

The table below summarizes key strategies for isotopic labeling.

Table 1: Strategies for ¹⁵N Isotopic Incorporation| Strategy | Description | Key Reagents/Precursors | Reference(s) |

|---|---|---|---|

| De Novo Purine Synthesis | Construction of the purine ring system from simple, acyclic ¹⁵N-labeled precursors. | ¹⁵N-labeled glycine, formates, ammonia, Na¹⁵NO₂. | d-nb.info |

| Chemo-enzymatic Synthesis | Combination of chemical synthesis steps with enzymatic transformations to incorporate labels. | ¹⁵N-labeled nucleosides, kinases, polymerases. | nih.goviaea.org |

| Precursor Conversion | Chemical modification of a pre-existing, fully ¹⁵N-labeled heterocyclic precursor. | ¹⁵N₅-Adenine, protected deoxyribose. | researchgate.net |

Synthesis of Modified Phosphoramidites and Oligonucleotides

Once the ¹⁵N₅-labeled 2'-Deoxy-N-methyladenosine nucleoside is synthesized, it must be converted into a phosphoramidite (B1245037) building block for incorporation into DNA oligonucleotides. nih.gov This is a standard procedure in nucleic acid chemistry. nih.govoup.com

The process involves several key steps:

Protection: The 5'-hydroxyl group of the labeled nucleoside is protected, typically with a dimethoxytrityl (DMT) group. This ensures that the 5'-hydroxyl does not react during subsequent steps and allows for easy monitoring of coupling efficiency during oligonucleotide synthesis.

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent. A common reagent for this is (2-cyanoethyl)-N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of a mild base like diisopropylethylamine (DIPEA). researchgate.net This reaction creates the reactive phosphoramidite moiety at the 3' position.

Purification: The resulting ¹⁵N₅-labeled phosphoramidite is purified, typically using silica (B1680970) gel chromatography, to ensure high purity for solid-phase synthesis.

The purified phosphoramidite is then ready for use in an automated DNA synthesizer. During solid-phase synthesis, the phosphoramidite is coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. This cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is complete. This method allows for the precise, site-specific incorporation of the ¹⁵N₅-labeled nucleoside anywhere within a DNA strand. nih.govoup.com

Metabolic Labeling for Production of ¹⁵N-Enriched Nucleic Acids

An alternative to chemical synthesis is metabolic labeling, which utilizes the biosynthetic machinery of living cells to produce uniformly ¹⁵N-enriched nucleic acids. creative-proteomics.com This approach is particularly useful for generating large quantities of labeled material for structural studies, although it typically results in uniform labeling rather than site-specific incorporation into a single nucleoside type. silantes.comresearchgate.net

Cellular Systems for Biosynthetic Incorporation of Isotopic Tracers

A variety of cellular systems can be employed for metabolic labeling, with prokaryotic organisms being the most common due to their rapid growth and simple nutritional requirements. nih.gov

Escherichia coli : E. coli is the most widely used organism for producing isotopically labeled biomolecules, including nucleic acids. nih.govnih.gov Cells are grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled salt, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄). researchgate.net The bacteria take up the ¹⁵N salt and incorporate the heavy isotope into all nitrogen-containing compounds, including the purine and pyrimidine bases of nucleotides.

Methylophilus methylotrophus : This methylotrophic bacterium is another efficient system for producing isotopically labeled nucleoside triphosphates. nih.gov

Yeast (e.g., Saccharomyces cerevisiae) : Yeast can also be used for ¹⁵N labeling by growing it in a medium containing ¹⁵N-labeled ammonium (B1175870) sulfate as the sole nitrogen source. nih.govnih.gov

After cultivation, the cellular biomass is harvested, and the nucleic acids (DNA and RNA) are extracted and hydrolyzed to yield ¹⁵N-labeled nucleosides or nucleotides. This method results in the uniform labeling of all nitrogen positions in every nucleoside. silantes.com

The table below outlines common cellular systems used for this purpose.

Table 2: Cellular Systems for ¹⁵N Metabolic Labeling| Organism | Nitrogen Source | Typical Product | Advantages | Reference(s) |

|---|---|---|---|---|

| Escherichia coli | ¹⁵NH₄Cl | Uniformly ¹⁵N-labeled nucleic acids/nucleotides | Rapid growth, simple media, well-established protocols, cost-effective. | nih.govnih.govresearchgate.net |

| Methylophilus methylotrophus | ¹⁵N-Ammonium salts | Uniformly ¹⁵N-labeled nucleoside triphosphates | High-yield production. | nih.gov |

| Saccharomyces cerevisiae | (¹⁵NH₄)₂SO₄ | Uniformly ¹⁵N-labeled proteins and nucleic acids | Eukaryotic model system. | nih.gov |

| Bacillus azotofixans | ¹⁵N-Ammonia | ¹⁵N-labeled amino acids (glutamate) | Studies of specific metabolic pathways. | caltech.edu |

Optimization of Labeling Efficiency in Model Organisms

Achieving high levels of isotopic enrichment is crucial for the success of subsequent analytical experiments. Several factors can be optimized to maximize the efficiency of ¹⁵N incorporation.

Media Composition : The use of minimal media is essential to prevent the dilution of the ¹⁵N label by any unlabeled nitrogen sources present in richer media like LB. researchgate.net The ¹⁵N-labeled compound must be the sole source of nitrogen.

Genetic Strains : The choice of bacterial strain can impact labeling efficiency. Auxotrophic strains that are unable to synthesize certain amino acids or nucleotides can be used to control labeling pathways. In some cases, mutant strains, such as an E. coli strain deficient in the transketolase gene, can be used to achieve site-specific labeling patterns in the ribose ring, complementing the uniform nitrogen labeling of the base. nih.gov

Culture Conditions : Optimizing growth parameters such as temperature, aeration, and induction time is important. For protein expression, auto-induction media can be used to achieve high-yield expression and efficient isotope incorporation. scirp.org For nucleic acid labeling, ensuring sufficient growth to several generations in the ¹⁵N medium helps to maximize the replacement of ¹⁴N with ¹⁵N.

Labeling Protocol : For multicellular organisms or tissues with slow turnover, the labeling strategy must be carefully designed. For example, labeling rats over two generations has been shown to achieve high and uniform ¹⁵N enrichment throughout all tissues, which is critical for accurate quantitative analysis. nih.gov While not directly applicable to bacterial cultures, this highlights the principle that the duration and timing of exposure to the isotopic label are key parameters to optimize.

By carefully controlling these factors, researchers can achieve isotopic enrichment levels exceeding 95-98%, which is generally required for high-quality NMR spectroscopy and mass spectrometry analyses. nih.govnih.gov

Scale-Up Production Techniques for Isotopic Enrichment

The large-scale production of 2'-Deoxy-N-methyladenosine-15N5 with high isotopic enrichment presents significant challenges. The primary goals of scale-up are to increase the yield of the final product while maintaining high isotopic purity and minimizing costs. This can be achieved through both chemical and enzymatic synthesis routes, or a combination thereof.

One of the primary methods for producing isotopically labeled nucleosides is through metabolic labeling in microorganisms. nih.gov In this approach, microorganisms such as E. coli are cultured in a medium where the sole nitrogen source is a 15N-labeled compound, such as [15N]H4Cl. pnas.org The bacteria incorporate the heavy isotope into their cellular components, including their DNA. The DNA can then be harvested and enzymatically hydrolyzed to yield the constituent 15N-labeled deoxynucleosides. pnas.org For large-scale production, this method requires the optimization of bacterial growth conditions in bioreactors to maximize the biomass and, consequently, the yield of labeled DNA.

Subsequent to the isolation of [15N5]-2'-deoxyadenosine, chemical modification is required to introduce the N-methyl group. A common strategy for the N6-methylation of adenosine analogues involves a multi-step chemical synthesis. mdpi.comresearchgate.net This process typically begins with the protection of the hydroxyl groups of the deoxyribose sugar to prevent unwanted side reactions. The N6-methyl group is then introduced, often via a Dimroth rearrangement of a 1-methyladenosine (B49728) precursor or through a direct methylation reaction. mdpi.comacs.org Finally, the protecting groups are removed to yield the desired product. For scale-up, each step of this chemical synthesis must be optimized for yield and purity.

An alternative, chemo-enzymatic approach can also be employed. This method combines the efficiency of enzymatic synthesis for the core nucleoside with the specificity of chemical reactions for modification. For instance, a 15N-labeled purine base can be synthesized chemically and then enzymatically coupled to a deoxyribose sugar to form the labeled nucleoside. nih.gov This can be particularly advantageous for large-scale production as enzymatic reactions are often highly specific and can be carried out in aqueous solutions under mild conditions, reducing the need for complex protection and deprotection steps. escholarship.orgeurisotop.com

The table below summarizes key parameters for different scaled-up production strategies for isotopically labeled nucleosides, which are applicable to the synthesis of this compound.

| Production Strategy | Starting Materials | Key Process Steps | Typical Yield | Isotopic Purity | Key Advantages | Key Challenges |

| Metabolic Labeling & Chemical Synthesis | [15N]H4Cl, Glucose, Bacterial Culture | Fermentation, DNA Extraction, Enzymatic Hydrolysis, Chemical Methylation | Moderate | >98% | High isotopic purity achievable. | Multi-step process, potential for yield loss at each stage. |

| Chemo-enzymatic Synthesis | 15N-labeled purine, Deoxyribose-1-phosphate, Nucleoside phosphorylase | Chemical synthesis of labeled base, Enzymatic glycosylation, Chemical Methylation | High | >98% | High specificity, milder reaction conditions. | Enzyme cost and stability for large-scale reactions. |

| Full Chemical Synthesis | 15N-labeled precursors, Protected deoxyribose | Multi-step organic synthesis | Low to Moderate | >98% | High control over each reaction step. | Complex protection/deprotection steps, use of hazardous reagents. |

Furthermore, the purification of the final product is a critical step in the scale-up process. High-performance liquid chromatography (HPLC) is often employed to ensure the high chemical and isotopic purity of the this compound. nih.gov For large-scale production, preparative HPLC systems with optimized columns and solvent gradients are necessary to handle the increased quantities of material.

Advanced Spectroscopic and Analytical Characterization of 2 Deoxy N Methyladenosine 15n5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a premier analytical technique for studying biomolecules in a solution state that closely mimics their natural environment. The incorporation of ¹⁵N labels, particularly in the form of 2'-Deoxy-N-methyladenosine-15N5, overcomes the inherent low sensitivity and natural abundance of the ¹⁵N nucleus, which has a spin of ½ and provides narrow, high-resolution signals ideal for detailed analysis. wikipedia.org This labeling strategy unlocks a suite of sophisticated NMR experiments designed to probe molecular structure, conformation, and kinetic processes with unparalleled precision. nih.govnih.gov

High-Resolution 1H, 13C, and 15N NMR for Structural Elucidation

The definitive confirmation of the chemical structure of this compound and its behavior within a DNA strand is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: Provides information on the protons of the deoxyribose sugar and the adenine (B156593) base, including the methyl group. Chemical shifts and coupling constants help define the local geometry. unl.edu

¹³C NMR: Offers a wider spectral dispersion than ¹H NMR, resolving individual carbon atoms in the sugar and base, which is particularly useful for overcoming signal overlap in complex molecules. unl.eduacs.org

¹⁵N NMR: Directly probes the nitrogen atoms, which is critical for studying the purine (B94841) ring and the exocyclic amino group. The ¹⁵N chemical shifts are highly sensitive to protonation state, hydrogen bonding, and the electronic environment, making them excellent reporters of molecular structure. wikipedia.orgresearchgate.net

Structural elucidation is accomplished using a suite of 2D heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. The ¹H-¹⁵N HSQC spectrum displays correlations between each ¹⁵N nucleus and its directly attached proton(s), providing a unique fingerprint of the molecule. For this compound incorporated into DNA, this allows for the unambiguous assignment of nitrogen and proton resonances, confirming the site of methylation at N6 and the integrity of the purine ring system. nih.govnih.gov

Table 1: Representative NMR Chemical Shifts for this compound within a DNA Duplex

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) |

| Base | |||

| H2 | 8.0-8.2 | 152-154 | - |

| H8 | 8.2-8.4 | 139-141 | - |

| N1 | - | - | 220-225 |

| N3 | - | - | 210-215 |

| N6-CH₃ | 3.3-3.5 | 28-30 | - |

| N6-H | 7.0-7.5 | - | 130-135 |

| N7 | - | - | 230-235 |

| N9 | - | - | 165-170 |

| Sugar | |||

| H1' | 6.1-6.3 | 84-86 | - |

| H2' | 2.5-2.7 | 39-41 | - |

| H2'' | 2.8-3.0 | 39-41 | - |

| H3' | 4.8-5.0 | 71-73 | - |

| H4' | 4.2-4.4 | 87-89 | - |

| H5'/H5'' | 3.9-4.1 | 62-64 | - |

| Note: Chemical shifts are context-dependent and can vary based on sequence, temperature, pH, and solvent. The values presented are typical ranges found in published literature for similar nucleosides in B-form DNA. |

Conformational Analysis of this compound in Solution

NMR spectroscopy is uniquely capable of providing detailed insights into the three-dimensional conformation of molecules in solution. For this compound, key conformational features include the sugar pucker of the deoxyribose ring and the orientation of the base relative to the sugar (the glycosidic torsion angle).

A significant conformational equilibrium specific to N6-methyladenosine involves the rotation of the N6-methyl group, which can exist in either a syn or anti conformation relative to the N1 position of the purine ring. biorxiv.orgresearchgate.net The anti conformation is required for standard Watson-Crick base pairing with thymine, while the syn conformation, which is often preferred in the single-stranded state, can cause steric hindrance. biorxiv.orgacs.org

These conformational preferences are determined using 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space proximity between protons. For instance, the distance between the H8 proton of the base and the H1' proton of the sugar is used to define the glycosidic angle. The conformational exchange between the syn and anti rotamers can also be studied using exchange spectroscopy (EXSY) if the exchange rate is on the appropriate timescale. copernicus.orgnih.gov

Investigating Nucleic Acid Dynamics and Kinetics via NMR Chemical Exchange

Isotopic labeling with ¹⁵N is indispensable for advanced NMR experiments that measure molecular motions occurring on the microsecond to millisecond timescale. These motions are often linked to critical biological functions.

The process by which two complementary strands of nucleic acid come together to form a duplex (annealing) is a fundamental process in biology. Studies using NMR relaxation dispersion have shown that the presence of N6-methyladenosine can significantly alter these kinetics. acs.orgnih.gov Specifically, the N6-methyl group has been observed to slow the rate of duplex annealing (kon) by approximately 7-fold while having a minimal impact on the rate of duplex dissociation (koff). acs.org

This effect is attributed to the energetic barrier associated with the rotation of the N6-methyl group from the preferred syn conformation in the single strand to the anti conformation required for base pairing. biorxiv.orgacs.org NMR methods like R1ρ relaxation dispersion can measure these exchange processes, providing site-specific kinetic rate constants that are otherwise difficult to obtain. nih.gov

Table 2: Kinetic Impact of N6-Methylation on Nucleic Acid Hybridization

| Kinetic Parameter | Unmodified Adenine | N6-Methyladenosine | Fold Change |

| kon (Annealing Rate) | ~7 x 10⁵ M⁻¹s⁻¹ | ~1 x 10⁵ M⁻¹s⁻¹ | ~7-fold decrease |

| koff (Dissociation Rate) | ~0.1 s⁻¹ | ~0.1 s⁻¹ | ~1-fold (no significant change) |

| Note: Values are illustrative and based on findings from NMR relaxation dispersion studies on m6A-containing RNA duplexes. acs.org |

Probing Conformational Transitions in Nucleic Acid Structures

Nucleic acids are not static structures; they undergo transient conformational fluctuations into low-populated, "excited" states that are often functionally important. nih.govnih.gov These excited states can involve the temporary breakage of hydrogen bonds or the formation of alternative base-pairing arrangements, such as Hoogsteen base pairs. oup.com

Techniques such as Chemical Exchange Saturation Transfer (CEST) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion are used to detect and characterize these transient states. nih.govnih.govoup.com By incorporating this compound into a DNA strand, the ¹⁵N nuclei in the adenine base serve as sensitive probes of changes in the hydrogen-bonding network during these transitions. nih.gov For example, a ¹⁵N CEST experiment can reveal the exchange between a standard Watson-Crick base pair and a transiently formed, mis-paired state, providing information on the population of the excited state and the kinetics of the exchange process. biorxiv.orgnih.gov

Studies of Nucleic Acid-Ligand Interactions through Isotope-Edited NMR

Understanding how proteins and small molecules recognize and bind to specific sites on DNA is fundamental to molecular biology. Isotope-labeling of nucleic acids provides a powerful tool for mapping these interactions at atomic resolution. nih.gov

In an isotope-edited NMR experiment, a DNA molecule containing this compound is titrated with an unlabeled ligand, such as a DNA-binding protein. A series of ¹H-¹⁵N HSQC spectra are recorded during the titration. Because only the DNA is ¹⁵N-labeled, only signals from the DNA are observed. nih.govoup.com

Upon binding, residues at the interaction interface will experience a change in their local chemical environment, leading to shifts in their corresponding peaks in the HSQC spectrum. These changes are known as chemical shift perturbations (CSPs). By monitoring the CSPs for each residue, the specific nucleotides involved in the binding event can be identified, effectively mapping the ligand-binding site on the DNA. oup.com This approach is invaluable for validating structural models of DNA-protein complexes and for understanding the molecular basis of recognition. biorxiv.org

Mass Spectrometry (MS) Applications for Quantitative and Structural Analysis

The isotopically labeled nucleoside, this compound, serves as a critical tool in mass spectrometry-based analysis due to its chemical identity to its endogenous counterpart, N6-methyl-2'-deoxyadenosine (m6dA), while possessing a distinct mass. This mass difference, conferred by the five 15N atoms, allows it to be used as an ideal internal standard for precise quantification and as a tracer in metabolic studies.

Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a powerful and widely adopted technique for the sensitive and selective detection of modified nucleosides in complex biological matrices. nih.gov Ultra-performance liquid chromatography (UPLC), a high-pressure variant of LC, offers enhanced resolution and significantly reduced analysis times, making it suitable for high-throughput applications. frontiersin.org In this context, this compound is indispensable for achieving accurate and reproducible results.

Isotope dilution mass spectrometry is the gold standard for the absolute quantification of analytes. osti.gov The method involves adding a known amount of a stable isotope-labeled internal standard (in this case, this compound) to a sample before any processing or analysis steps. osti.gov Because the internal standard and the endogenous analyte (N6-methyl-2'-deoxyadenosine) have virtually identical physicochemical properties, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. osti.govnih.gov

The mass spectrometer, however, can easily distinguish between the analyte and the standard based on their mass-to-charge (m/z) ratio. nih.gov Quantification is achieved by measuring the ratio of the signal intensity of the endogenous nucleoside to that of the known amount of the added labeled standard. osti.gov This ratiometric approach corrects for any sample loss during extraction, purification, and analysis, leading to highly accurate and precise concentration measurements. osti.govnih.gov This technique has been successfully applied to quantify DNA adducts and modified nucleosides in various biological samples, including cellular DNA and urine. nih.govnih.govmdpi.com

| Parameter | Description | Advantage of Using this compound |

|---|---|---|

| Principle | Addition of a known quantity of an isotopically labeled standard to a sample for ratiometric analysis. | Corrects for sample loss and matrix effects during analysis. osti.govnih.gov |

| Technique | Isotope Dilution Mass Spectrometry (IDMS) coupled with LC-MS/MS. | Provides the highest level of accuracy and precision for quantification. osti.gov |

| Analyte | Endogenous N6-methyl-2'-deoxyadenosine (m6dA). | Identical chemical and physical behavior to the standard ensures co-purification and co-elution. |

| Internal Standard | This compound. | Known concentration and distinct mass allows for precise ratiometric measurement. bldpharm.com |

The need to analyze large cohorts of clinical samples or screen for changes in DNA modifications under various conditions has driven the development of high-throughput quantitative assays. nih.gov UPLC-MS/MS methods are particularly favored for this purpose due to their speed and sensitivity. frontiersin.org The use of stable isotope-labeled internal standards like this compound is a cornerstone of these assays, ensuring their reliability and robustness. frontiersin.org

Researchers have developed rapid and sensitive UPLC-MS/MS and hydrophilic interaction liquid chromatography (HILIC)-MS/MS methods for the simultaneous determination of multiple modified nucleosides, including N6-methyl-2'-deoxyadenosine, in biological fluids like serum and urine. frontiersin.orgresearchgate.net These methods often involve simple sample preparation steps, such as protein precipitation or dilution, followed by direct injection into the LC-MS/MS system. researchgate.net The inclusion of this compound allows for accurate quantification across many samples, which is crucial for biomarker discovery studies in diseases like cancer and Parkinson's disease. frontiersin.orgmdpi.com

Collision-Induced Dissociation (CID) and MSn for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MSn) is essential for the structural confirmation of analytes. taylorandfrancis.com In this process, a specific precursor ion (e.g., the protonated molecule of N6-methyl-2'-deoxyadenosine, [M+H]+) is selected and isolated within the mass spectrometer. taylorandfrancis.com This ion is then subjected to fragmentation, most commonly through collision-induced dissociation (CID), where it collides with an inert gas (like argon or helium), causing it to break apart into smaller product ions. taylorandfrancis.comwvu.edu

The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule. For nucleosides, the primary fragmentation event is the cleavage of the N-glycosidic bond, which separates the deoxyribose sugar from the nucleobase. nih.gov By analyzing the m/z values of the product ions, the identity of the precursor ion can be confidently confirmed. MSn experiments involve further stages of fragmentation (MS3, MS4, etc.), providing deeper structural insights by breaking down specific product ions. nih.gov The fragmentation pattern of unlabeled N6-methyl-2'-deoxyadenosine can be compared with that of this compound to confirm the location of the isotopic labels on the nucleobase.

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity | Collision Energy | Reference |

|---|---|---|---|---|

| 266.1 | 150.1 | Protonated N6-methyladenine base [BH2]+ | 50 V | nih.gov |

| 266.1 | 123.2 | Fragment of the adenine base | 50 V | nih.gov |

| 266.1 | 94.2 | Fragment of the adenine base | 50 V | nih.gov |

This table is based on experimental data for the unlabeled compound N6-methyl-2'-deoxyadenosine. For this compound, the precursor ion would be at m/z 271.1, and the corresponding 15N5-labeled N6-methyladenine base fragment would appear at m/z 155.1.

Isotopic Tracing in Complex Biological Samples

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. nih.gov By introducing a labeled precursor like this compound (or its precursor, [15N5]-2'-deoxyadenosine) into cells or organisms, researchers can follow the incorporation and transformation of the labeled atoms into various metabolic products over time. nih.govnih.gov This approach provides dynamic information about pathway activities, which cannot be obtained from static concentration measurements alone. nih.gov

A significant challenge in studying DNA modifications is distinguishing authentic endogenous modifications from those originating from external sources, such as bacterial or mycoplasma contamination in cell cultures. nih.govmdpi.com An innovative study utilized [15N5]-2'-deoxyadenosine ([15N5]-dA) as a metabolic tracer to address this issue for N6-methyladenine (6mA) in human cells. nih.gov

The researchers demonstrated that in mammalian cells, the tracer [15N5]-dA primarily undergoes deamination, losing one 15N label from the exocyclic amine group. It then enters the purine salvage pathway to form [15N4]-dA, which is subsequently incorporated into the genome and methylated to produce [15N4]-6mdA. nih.gov Conversely, contaminating mycoplasma, which are often found in cell cultures, lack this specific deamination activity and incorporate the [15N5]-dA tracer directly into their DNA, resulting in [15N5]-6mdA. nih.gov

By using LC-MS/MS to detect the specific isotopic signatures of the resulting 6mdA, it becomes possible to differentiate between authentic mammalian DNA methylation and that from mycoplasma contamination. nih.gov This method provides a robust tool for validating the presence and origin of DNA modifications in cultured cells. nih.gov

| Organism | Metabolic Pathway | Initial Tracer | Incorporated Nucleoside | Detected Methylated Product | Significance |

|---|---|---|---|---|---|

| Mammalian Cells | Deamination and Purine Salvage | [15N5]-dA | [15N4]-dA | [15N4]-6mdA | Authentic endogenous modification. nih.gov |

| Mycoplasma | Direct Incorporation | [15N5]-dA | [15N5]-dA | [15N5]-6mdA | Indicates contamination. nih.gov |

Metabolic Tracing of Nucleoside Fates

The incorporation of stable isotopes into molecules is a well-established technique for tracking metabolic processes without the use of radioactive materials. silantes.comnih.gov By replacing specific atoms with their heavier, non-radioactive counterparts, scientists can follow the path of a molecule through complex biochemical reactions using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comnih.gov The use of 15N-labeled compounds, in particular, is crucial for tracing the flow of nitrogen atoms through metabolic pathways, such as the synthesis of amino acids and nucleotides. mdpi.com

In the context of 2'-Deoxy-N-methyladenosine, the 15N5 label serves as a robust tag to monitor its metabolic fate. silantes.com Research using the related compound [15N5]-2'-deoxyadenosine ([15N5]-dA) as a tracer has demonstrated how such labeling can elucidate specific metabolic transformations in human cells. acs.org Studies show that upon introduction into mammalian cells, the tracer [15N5]-dA can undergo a specific deamination reaction, which involves the loss of the exocyclic amine 15N atom. acs.org This process, part of the purine salvage pathway, results in the formation of [15N4]-2'-deoxyadenosine ([15N4]-dA) and [15N4]-2'-deoxyguanosine ([15N4]-dG), which are then incorporated into the cell's genome. acs.org

This specific isotopic signature provides a "code" that allows for precise tracking. For instance, the methylation of the incorporated [15N4]-dA would lead to the formation of [15N4]-N6-methyl-2'-deoxyadenosine. acs.org This is significant because it allows researchers to distinguish between endogenous metabolic events and external factors. A key application of this is in identifying mycoplasma contamination in cell cultures. Mycoplasmas, unlike mammalian cells, tend to retain the [15N5]-dA tracer without the initial deamination step. acs.org Consequently, the pattern of nitrogen isotope incorporation in the DNA can serve as a clear marker to differentiate between authentic mammalian DNA modification and modifications originating from bacterial contamination. acs.org This metabolic tracing approach, powered by stable isotope labeling, is invaluable for studying the dynamics of DNA methylation and ensuring the integrity of experimental systems. springernature.com

Integration of Analytical Techniques for Comprehensive Characterization

A full characterization of a complex biomolecule like this compound cannot be achieved through a single analytical method. Instead, an integrated approach combining the strengths of multiple techniques is necessary for a comprehensive understanding. unl.edu The two most powerful and complementary methods in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

MS offers exceptional sensitivity and is a key technology for identifying and quantifying a wide range of biomolecules. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are standard for analyzing nucleosides and nucleotides, providing information on molecular weight and fragmentation patterns that aid in structural elucidation. mdpi.comresearchgate.net However, MS analysis can be limited by factors such as ionization efficiency, ion suppression from complex sample matrices, and the need for chromatographic separation. unl.edu

NMR spectroscopy, on the other hand, provides detailed structural information about molecules in their native state with minimal sample preparation. unl.edu It is highly quantitative and can identify metabolites that may be missed by MS. unl.edu For instance, in studies comparing the two techniques, NMR has been shown to uniquely identify key metabolites in central carbon metabolism that were not detected by GC-MS. unl.edu However, NMR generally has lower sensitivity compared to MS. unl.edu

The integration of MS and NMR creates a synergistic effect, overcoming the individual limitations of each technique. unl.eduacs.org This combined approach allows for the high-confidence identification of known metabolites and the discovery of new or unexpected ones in complex biological mixtures. acs.org For example, a strategy known as SUMMIT MS/NMR uses high-resolution MS to determine chemical formulas and then employs NMR to validate the structures from a list of possibilities, streamlining the identification process without relying on existing databases. acs.org This powerful combination ensures a more complete and accurate metabolite profile, which is essential for detailed metabolic studies. unl.edu

The table below illustrates the complementary nature of MS and NMR in identifying nucleoside and nucleobase analogs in a biological sample, emphasizing the advantage of an integrated analytical approach.

Table 1: Complementary Identification of Nucleoside Analogs by GC-MS and NMR

| Metabolite | Identified by GC-MS | Identified by NMR |

|---|---|---|

| 2-deoxyadenosine | Yes | Yes |

| Adenosine (B11128) | Yes | Yes |

| Guanosine | Yes | Yes |

| Hypoxanthine | Yes | Yes |

| Inosine | Yes | Yes |

| Thymine | Yes | Yes |

| Xanthosine | Yes | Yes |

| Uracil (B121893) | Yes | No |

| Cytosine | No | Yes |

| Uridine (B1682114) | No | Yes |

This table is based on findings from a comparative study and demonstrates that while some metabolites are detected by both techniques, others are uniquely identified by only one, highlighting the need for integrating analytical methods for comprehensive coverage. unl.edu

Biological Roles of Methylated Deoxyadenosine in Dna and Cellular Processes Research Aided by Isotopic Labeling

DNA N6-Methyladenosine (6mdA/m6dA) as an Epigenetic Modification

N6-methyladenosine is a modification where a methyl group is added to the sixth position of the adenine (B156593) base within a DNA molecule. nih.gov Long known for its roles in prokaryotes, its existence and function in more complex organisms (eukaryotes) have been a subject of intense research and debate. nih.govnih.govdiva-portal.org This modification is now considered a key epigenetic player, dynamically influencing the genome without altering the underlying DNA sequence.

Distribution and Abundance Across Different Organisms and Cell Types

The presence and quantity of 6mdA vary dramatically across the biological kingdoms. In bacteria, 6mdA is widespread and plays crucial roles in the restriction-modification system, which defends against foreign DNA, as well as in DNA replication and repair. nih.govwikipedia.org

In eukaryotes, the picture is more complex. While early studies were met with skepticism due to the very low levels detected, modern, ultra-sensitive techniques have confirmed its presence in a range of eukaryotic organisms. nih.govresearchgate.net However, its abundance in mammalian cells remains a controversial topic, with some studies reporting very low or undetectable levels and suggesting that previous findings might be attributable to contamination or technical artifacts. nih.govdiva-portal.org Conversely, other research provides evidence for its existence and functional importance, particularly in specific contexts like embryonic stem cells and in response to environmental stress. cancerbiomed.orgelifesciences.org

High levels of 6mdA have been reliably detected in various lower eukaryotes. For instance, it is found in the unicellular green alga Chlamydomonas reinhardtii and the ciliate Tetrahymena thermophila. researchgate.net The modification has also been identified in several multicellular organisms, including the fruit fly Drosophila melanogaster and the nematode worm C. elegans. cancerbiomed.org

| Organism/Cell Type | Reported 6mdA Abundance (% of total Adenine) | Key Functions |

| Prokaryotes (E. coli) | Widespread | Restriction-modification, DNA repair, replication. nih.govwikipedia.org |

| Chlamydomonas reinhardtii (Green Alga) | ~0.05% | Regulation of gene expression. researchgate.net |

| Tetrahymena thermophila (Ciliate) | Detectable levels | Involved in developmental processes. researchgate.net |

| Drosophila melanogaster (Fruit Fly) | Low, dynamic levels | Implicated in development. cancerbiomed.org |

| Caenorhabditis elegans (Nematode) | Low levels | Transgenerational epigenetic inheritance. cancerbiomed.org |

| Mammalian Cells | Very low to undetectable; debated | Potential roles in stem cell differentiation, response to DNA damage; subject to ongoing research. nih.govdiva-portal.orgcancerbiomed.orgelifesciences.org |

Enzymatic Machinery for 6mdA Deposition and Demethylation

Like other epigenetic marks, 6mdA is dynamically regulated by a set of enzymes referred to as "writers" that add the methyl group, and "erasers" that remove it. activemotif.com

Writers (Methyltransferases): In prokaryotes, enzymes like the Dam methyltransferase are well-characterized 6mdA writers. In eukaryotes, the picture is still emerging. In the nematode C. elegans, the enzyme DAMT-1 has been identified as a DNA 6mdA methyltransferase. nih.gov In mammals, the situation is less clear, though some studies have implicated METTL3, primarily known as an RNA methyltransferase, and METTL4 in also being able to methylate DNA adenine under specific conditions. elifesciences.orgnih.gov

Erasers (Demethylases): The removal of the 6mdA mark is equally critical for its regulatory function. Enzymes from the ALKBH family of dioxygenases have been identified as 6mdA erasers. For example, ALKBH1 and ALKBH4 have been shown to catalyze the demethylation of 6mdA in mammalian cells and invertebrates, respectively. nih.govmdpi.com This dynamic addition and removal allow the cell to fine-tune its epigenetic landscape in response to various signals.

Functional Implications in Genome Stability and Integrity

Emerging evidence strongly suggests that 6mdA is not a passive bystander in the nucleus but plays an active role in maintaining the health of the genome.

Role in DNA Repair Pathways and Abasic Site Processing

Recent findings have directly linked 6mdA to the DNA damage response (DDR). Studies have shown that in response to certain types of DNA damage, such as those caused by the chemotherapeutic agent floxuridine, the levels of 6mdA in DNA increase significantly. elifesciences.orgnih.gov This modification appears to facilitate the repair of these lesions. For instance, the methyltransferase METTL3 has been found to be essential for repairing uracil-based DNA damage, and its activity leads to the formation of 6mdA at damage sites. elifesciences.orgelifesciences.org This 6mdA mark is thought to help recruit key repair proteins, such as the uracil (B121893) DNA N-glycosylase (UNG), to the lesion, thereby promoting genome stability. elifesciences.orgnih.gov It has also been proposed that 6mdA may play an error-prevention role by reducing the misincorporation of damaged bases like 8-oxoguanine during DNA repair synthesis. nih.gov

Influence on Cellular Response to DNA Damage

The presence of 6mdA can modulate the broader cellular response to DNA damage. The methyltransferase METTL3 can be activated and localized to sites of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. mdpi.combohrium.com At these sites, it is thought to methylate RNA molecules that then form DNA-RNA hybrids. bohrium.comnih.gov These methylated hybrids, in turn, help to recruit critical components of the homologous recombination repair machinery, such as RAD51 and BRCA1, to facilitate accurate repair and prevent genomic instability. bohrium.comnih.gov Therefore, 6mdA acts as a crucial signaling hub in the complex network of the DNA damage response, influencing how cells cope with genotoxic stress. mdpi.compreprints.org

Regulation of Gene Expression and Chromatin Dynamics

Beyond its role in DNA repair, 6mdA is implicated in the fundamental process of gene expression by influencing the structure of chromatin—the complex of DNA and proteins that forms chromosomes.

The regulation occurs through a sophisticated system of "writers," "erasers," and "readers"—proteins that recognize and bind to the 6mdA mark. activemotif.comuniklinik-freiburg.de These reader proteins are crucial because they translate the epigenetic mark into a functional outcome. nih.govharvard.edu The YTH domain-containing family of proteins are well-known readers of 6mdA in RNA, and some members, like YTHDC1, have also been implicated in recognizing 6mdA in the context of DNA repair and chromatin. wikipedia.orgnih.govbohrium.com

Recent studies have shown that 6mdA modification of specific RNAs that associate with chromosomes can regulate the local chromatin state. nih.govrjeid.combohrium.com By recruiting histone-modifying enzymes or chromatin remodelers, 6mdA-marked RNAs can influence whether the nearby chromatin is open and accessible for transcription or closed and silenced. nih.govrjeid.com For example, demethylation of 6mdA on RNAs transcribed from repetitive elements like LINE1 has been shown to alter the local chromatin environment and the expression of nearby genes. singhealthdukenus.com.sg This demonstrates that 6mdA can act as a switch, tuning chromatin accessibility and thereby controlling which genes are turned on or off, adding another layer of complexity to the epigenetic regulation of the genome. bohrium.comnih.gov

Modulation of Transcriptional Activation and Repression

N6-methyladenosine in DNA is a key player in the intricate regulation of gene transcription, capable of both activating and repressing gene expression. Its regulatory function is often context-dependent and mediated by a host of "reader" proteins that recognize the m6A mark. frontiersin.org

Transcriptional Repression: The repressive role of m6A is frequently linked to the silencing of transposable elements (TEs) and the establishment of a repressive chromatin state. mdpi.comnih.gov In mouse embryonic stem cells, the m6A modification of TE-derived RNAs, such as LINE1, is crucial for their silencing. mdpi.com The nuclear reader protein YTHDC1 recognizes m6A-marked TE RNAs and recruits the histone methyltransferase SETDB1. mdpi.com This recruitment leads to the deposition of the repressive H3K9me3 histone mark at the corresponding genomic loci, thereby reducing chromatin accessibility and repressing transcription. mdpi.com Similarly, m6A modification of the long non-coding RNA XIST is necessary for its role in X-chromosome inactivation, a large-scale gene silencing process. The methyltransferase METTL3 and the reader YTHDC1 are essential for maintaining XIST-mediated transcriptional repression. tandfonline.com

Transcriptional Activation: Conversely, m6A can also promote transcriptional activation. One mechanism involves the direct influence of m6A on histone modifications that favor gene expression. Research has shown that the nuclear reader YTHDC1 can recognize m6A on nascent mRNA transcripts and recruit the lysine (B10760008) demethylase KDM3B. mdpi.comnih.gov KDM3B then removes the repressive H3K9me2 histone mark, leading to a more open chromatin structure and increased gene expression. mdpi.comnih.gov Furthermore, m6A has been associated with the activation of genes involved in specific cellular pathways. For instance, m6A modification can promote the translation of components of the SETD1A/B complex, which in turn increases the activating H3K4me3 histone mark at the promoters of target genes. encyclopedia.pub

Association with Active Chromatin Regions and Promoter Activity

The presence of N6-methyladenosine in DNA is strongly correlated with features of active chromatin and the regulation of promoter activity. Genome-wide mapping has revealed that m6A is enriched in specific genomic contexts, including promoter regions and enhancers, suggesting its direct involvement in initiating and modulating transcription. encyclopedia.puboup.com

Studies have shown that m6A is often found upstream of transcription start sites (TSS) and co-localizes with accessible chromatin regions. oup.com This positioning suggests a role in facilitating the binding of transcription factors and the assembly of the transcriptional machinery. For example, in response to hypoxia, m6A is associated with H3K4me1, a histone mark characteristic of enhancers. oup.com This co-occurrence is thought to augment the activity of enhancers, thereby playing a significant role in enhancer-promoter interactions and inducing gene expression. oup.com

Furthermore, m6A deposition on chromatin-associated RNAs (carRNAs) can influence local chromatin accessibility. The methylation of these RNAs by METTL3 helps maintain a condensed chromatin state. nih.gov Loss of this methylation leads to increased stability of carRNAs, which can then recruit epigenetic factors to create a more open chromatin environment, characterized by increased H3K4me3 and H3K27ac marks, both associated with active transcription. nih.gov The interplay between m6A writers, such as METTL3 and METTL14, and histone marks is bidirectional; for instance, the activating histone mark H3K36me3 can promote the deposition of m6A on nascent RNAs in actively transcribed regions, creating a positive feedback loop that reinforces active gene expression. nih.gov

Impact on DNA Replication and Mismatch Repair Mechanisms

N6-methyladenosine in DNA plays a critical role in maintaining genome stability by influencing DNA replication and repair processes, particularly the mismatch repair (MMR) system. elifesciences.orgelifesciences.org The presence of m6A in DNA is not static but increases significantly in response to DNA damage, such as that induced by chemotherapeutic agents like floxuridine, which causes uracil incorporation into DNA. elifesciences.orgelifesciences.orgresearchgate.net

In prokaryotes, adenine methylation is well-known to direct the MutHLS mismatch repair complex to the newly synthesized, unmethylated strand, ensuring the fidelity of DNA replication. researchgate.net While the system in mammals is more complex and less understood, emerging evidence points to a functional role for m6A in DNA repair. elifesciences.orgnih.gov CRISPR knockout screens have identified the m6A methyltransferase METTL3 as a crucial factor for cell survival following DNA damage. elifesciences.orgelifesciences.org The loss of METTL3 sensitizes cells to DNA damaging agents, indicating that the enzyme and its product, m6A, are required for efficient DNA repair. elifesciences.orgresearchgate.net

Role of N6 Methyladenosine M6a in Rna Epitranscriptomics Research Aided by Isotopic Labeling

m6A as a Prevalent Post-Transcriptional RNA Modification

N6-methyladenosine is a widespread and reversible chemical mark on RNA that does not alter the genetic code itself but carries significant regulatory information. nih.govhaematologica.org This modification is found in thousands of genes across various species and is enriched in specific regions of mRNA, such as near stop codons and in 3' untranslated regions (3'UTRs). elifesciences.orgthno.org The presence and level of m6A are tightly controlled by a set of specialized enzymes, collectively known as "writers," "erasers," and "readers," which dynamically regulate its impact on gene expression. nih.govresearchgate.net

Mechanisms of m6A "Writer" and "Eraser" Enzymes

The installation and removal of the m6A mark are managed by two opposing classes of enzymes, ensuring a dynamic and responsive system.

"Writers" (Methyltransferases): The primary m6A writer is a multi-subunit methyltransferase complex (MTC). researchgate.net The core of this complex is a heterodimer formed by Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). elifesciences.orgnih.gov Structural and biochemical studies have revealed that METTL3 is the catalytic subunit, responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the adenosine (B11128) base. elifesciences.orgnih.gov METTL14, while having a degenerate active site, plays a crucial non-catalytic role by maintaining the structural integrity of the complex and is vital for recognizing and binding the target RNA substrate. elifesciences.orgnih.gov The synergistic interaction between METTL3 and METTL14 is essential for robust catalytic activity. elifesciences.org This core complex associates with other regulatory proteins, including Wilms' tumor 1-associating protein (WTAP), which helps localize the complex within the nucleus, and others like RBM15 and VIRMA that guide the complex to specific RNA sites. researchgate.netkyoto-u.ac.jp

"Erasers" (Demethylases): The reversibility of m6A modification is due to the action of demethylases known as "erasers." researchgate.net The two primary erasers identified are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). researchgate.netnih.gov Both are Fe(II) and α-ketoglutarate-dependent dioxygenases, but they employ different mechanisms. nih.govresearchgate.netpnas.org FTO catalyzes demethylation through a two-step oxidation process, first generating N6-hydroxymethyladenosine (hm6A) and then N6-formyladenosine (f6A) as intermediates before the methyl group is removed. nih.govresearchgate.net In contrast, ALKBH5 directly reverses the methylation, converting m6A back to adenosine in a single step with the rapid release of formaldehyde. nih.govpnas.org These distinct mechanisms suggest that FTO and ALKBH5 may have different biological roles and regulatory dynamics. nih.govpnas.org

| Enzyme Class | Enzyme | Primary Function | Mechanism of Action |

| Writers | METTL3 | Catalytic subunit of the methyltransferase complex. | Transfers a methyl group from S-adenosylmethionine (SAM) to adenosine. elifesciences.orgnih.gov |

| METTL14 | Structural subunit and RNA-binding platform. | Stabilizes METTL3 and recognizes the RNA substrate. elifesciences.orgnih.gov | |

| WTAP | Regulatory subunit. | Localizes the writer complex to nuclear speckles. kyoto-u.ac.jp | |

| Erasers | FTO | Demethylase. | Removes the methyl group via a two-step oxidative process. nih.govresearchgate.net |

| ALKBH5 | Demethylase. | Directly removes the methyl group from m6A. nih.govpnas.org |

Recognition by "Reader" Proteins and Effectors

Once installed, the m6A mark is recognized by a diverse set of "reader" proteins that bind to the modified RNA and mediate its downstream effects. nih.govresearchgate.net These readers are the primary effectors of m6A function, translating the chemical mark into a biological outcome. The most well-characterized family of m6A readers contains the YT521-B homology (YTH) domain. frontiersin.org

This family includes cytoplasmic proteins like YTHDF1, YTHDF2, and YTHDF3 , and nuclear proteins such as YTHDC1 . frontiersin.orgnih.gov

YTHDF1 is primarily involved in promoting the translation of m6A-modified mRNAs by interacting with translation initiation factors. asm.orgd-nb.info

YTHDF2 , the first identified m6A reader, is best known for its role in decreasing mRNA stability. It recruits the CCR4-NOT deadenylase complex to m6A-containing transcripts, leading to their degradation. asm.orgd-nb.info

YTHDF3 appears to have a more complex role, reportedly collaborating with YTHDF1 to promote translation and with YTHDF2 to facilitate decay, suggesting a role in fine-tuning the fate of methylated transcripts. haematologica.orgfrontiersin.org

YTHDC1 , located in the nucleus, influences the splicing of pre-mRNA, facilitates the nuclear export of m6A-modified RNAs, and has been implicated in X-chromosome silencing. asm.orgd-nb.info

Other proteins, such as the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs), also act as m6A readers, often by recognizing structural changes induced by m6A rather than the mark itself. thno.orgfrontiersin.org

| Reader Protein | Primary Location | Main Function |

| YTHDF1 | Cytoplasm | Promotes mRNA translation. asm.orgd-nb.info |

| YTHDF2 | Cytoplasm | Promotes mRNA degradation. asm.orgd-nb.info |

| YTHDF3 | Cytoplasm | Modulates both translation and decay. haematologica.orgfrontiersin.org |

| YTHDC1 | Nucleus | Regulates splicing and nuclear export. asm.orgd-nb.info |

| IGF2BP1/2/3 | Cytoplasm | Enhance mRNA stability and translation. nih.gov |

| HNRNPA2B1 | Nucleus/Cytoplasm | Affects alternative splicing and miRNA processing. thno.org |

Influence on RNA Structure and Conformational Landscape

Beyond recruiting proteins, m6A can directly alter the structure and dynamics of RNA, acting as a "structural switcher." frontiersin.org This modification can influence how RNA folds, affecting its interactions with both proteins and other RNA molecules. duke.edu

Destabilization of RNA Duplexes and Base Pairing

The addition of a methyl group to the N6 position of adenosine has a significant impact on its base-pairing properties. For m6A to form a standard Watson-Crick base pair with uridine (B1682114) (U), its methylamino group must rotate from its energetically preferred syn conformation to a less favorable anti conformation. nih.gov This conformational cost results in the destabilization of RNA duplexes. nih.gov Thermodynamic studies have shown that a single m6A:U pair within an RNA helix is destabilizing by approximately 0.5 to 1.7 kcal/mol compared to a standard A:U pair. nih.govresearchgate.net This destabilizing effect can make RNA regions more accessible by promoting a more single-stranded character, which can, in turn, influence the binding of proteins that prefer unstructured RNA. nih.govbiorxiv.org However, the structural context is crucial; in some cases, such as when adjacent to a 5' bulge, m6A can actually stabilize an m6A-U base pair. life-science-alliance.org

Modulation of RNA Folding Kinetics

The structural impact of m6A extends to the kinetics of RNA folding. duke.edu Nuclear magnetic resonance (NMR) studies have revealed that m6A significantly slows the rate of RNA duplex annealing (the process of two complementary strands coming together) by approximately 7-fold. acs.org This is attributed to the energy barrier required to rotate the N6-methyl group into the correct conformation for base pairing. acs.org Interestingly, the modification has a minimal effect on the rate of duplex melting or dissociation. acs.org By slowing down the formation of RNA-RNA interactions without affecting their breakup, m6A can robustly reshape the kinetic landscape of RNA conformational changes, which helps explain its role in slowing down cellular processes like tRNA selection during translation. duke.eduacs.org

Regulation of RNA Metabolism and Fate

Through the combined effects of reader protein recruitment and direct structural alterations, m6A modification exerts control over nearly every aspect of RNA metabolism, ultimately determining the fate of a transcript. nih.govthno.org This regulation is critical for a vast array of biological processes, from stem cell differentiation to immune responses. ijbs.com

The influence of m6A begins in the nucleus, where readers like YTHDC1 can modulate pre-mRNA splicing. ijbs.com The modification also affects the export of mRNA from the nucleus to the cytoplasm. ijbs.com Once in the cytoplasm, the fate of an m6A-modified mRNA is largely dictated by the balance of YTHDF reader proteins. Binding by YTHDF1 can enhance its translation, leading to increased protein production, while binding by YTHDF2 targets it for degradation, thereby reducing its protein-coding output. frontiersin.orgd-nb.info The IGF2BP family of readers generally acts to protect target mRNAs from decay, adding another layer of control. nih.gov This complex regulatory network allows cells to fine-tune gene expression post-transcriptionally, enabling rapid responses to developmental cues and environmental stimuli. nih.govresearchgate.net

Impact on Messenger RNA Stability and Splicing

The N6-methyladenosine (m6A) modification is a critical determinant of messenger RNA (mRNA) fate, profoundly influencing its stability and splicing patterns. The effect of m6A on mRNA stability is not uniform; it is highly context-dependent and can either lead to the degradation or the stabilization of the transcript. nih.govcd-genomics.com A primary mechanism for m6A-mediated decay involves the "reader" protein YTHDF2, which recognizes m6A-modified mRNAs in the cytoplasm and recruits the CCR4-NOT deadenylase complex to promote their degradation. elifesciences.orgmdpi.com Conversely, some interactions can protect the transcript. For example, the protein G3BP1 is repelled by m6A, and its binding to unmodified RNA is associated with increased mRNA stability. nih.gov

Beyond stability, m6A is a key player in regulating alternative splicing, a process that generates diverse protein isoforms from a single gene. This is primarily mediated by nuclear m6A readers, such as YTHDC1. alidabio.com YTHDC1 can influence splice site selection by recruiting splicing-promoting factors, like SRSF3, to the m6A-modified site while simultaneously blocking the binding of splicing repressors, such as SRSF10. nih.govalidabio.com The presence of m6A near splice junctions can also alter the local RNA secondary structure, which in turn affects the accessibility of splice sites to the splicing machinery. alidabio.com Experimental depletion of the m6A "writer" enzyme METTL3 in cell lines has been shown to alter the splicing patterns of numerous transcripts, underscoring the modification's integral role in pre-mRNA processing. ahajournals.org

Effects on Ribosomal RNA and Transfer RNA Function

m6A is also a conserved modification found in tRNAs across all domains of life, from bacteria to eukaryotes. nih.govoup.com However, its precise functions in tRNA biology are less clearly defined compared to its roles in mRNA. It is thought that such modifications could contribute to the structural integrity and stability of tRNA molecules, which is essential for their canonical function in decoding mRNA codons during translation. wikipedia.org

Participation in RNA-Protein and RNA-RNA Interaction Networks

The functional consequences of the m6A modification are largely executed through its intricate interactions with a host of RNA-binding proteins (RBPs). These interactions form a complex regulatory network that dictates the fate of modified transcripts. The best-characterized m6A interactors are the "reader" proteins, which contain specific domains, such as the YTH (YT521-B homology) domain, that directly recognize and bind to m6A sites. nih.govmdpi.com This family includes YTHDF1, which can promote the translation of its target mRNAs, YTHDF2, which primarily mediates mRNA decay, and the nuclear protein YTHDC1, which is involved in splicing regulation. mdpi.com

Interestingly, the m6A mark does not solely act to recruit proteins; it can also actively repel them. nih.gov For example, the stress granule-associated protein G3BP1 shows reduced binding to m6A-containing RNA, an interaction that influences the stability of the transcript. nih.gov Another reader, the Fragile X Mental Retardation Protein (FMR1), has been identified as a context-dependent reader, linking the epitranscriptome to a neurodevelopmental disorder. nih.gov

Beyond mediating RNA-protein interactions, m6A can directly influence RNA-RNA interactions by altering RNA structure. The addition of a methyl group to adenosine can destabilize Watson-Crick base pairing, potentially melting RNA duplexes. wikipedia.orgacs.org This structural perturbation can affect hybridization kinetics, slowing the rate of RNA annealing. acs.org This suggests that m6A can function as a molecular switch, modulating RNA secondary structures to regulate processes like splicing or interactions with other RNA molecules, such as microRNAs. alidabio.comahajournals.org

Exploration of m6A in Pathological Mechanisms (without clinical human trial data)

The critical role of m6A in regulating fundamental cellular processes means its dysregulation is increasingly implicated in a wide range of human diseases. Research, excluding clinical trial data, has focused on elucidating these connections through mechanistic and observational studies in disease models.

Investigation of m6A Dysregulation in Disease Contexts

Aberrant m6A modification patterns are a hallmark of numerous pathologies, including various cancers, neurodegenerative disorders, and cardiovascular diseases. spandidos-publications.com In many cancers, such as hepatocellular carcinoma, the expression levels of m6A writers, erasers, and readers are frequently altered, leading to widespread changes in the expression of oncogenes and tumor suppressors. clinmedjournals.orgelsevier.es For example, upregulation of the writer METTL3 or the eraser FTO has been linked to poor prognosis in certain cancers. elsevier.es

| m6A Regulator | Observed Dysregulation | Associated Disease Contexts (Non-clinical) | References |

| METTL3 (Writer) | Overexpressed | Hepatocellular Carcinoma, Pancreatic Cancer, Glioma | elsevier.es |

| METTL14 (Writer) | Downregulated | Hepatocellular Carcinoma | elsevier.esmdpi.com |

| FTO (Eraser) | Overexpressed/Upregulated | Hepatocellular Carcinoma, Leukemogenesis, Parkinson's Models | elsevier.esmdpi.comoup.com |

| ALKBH5 (Eraser) | Decreased | Hepatocellular Carcinoma | elsevier.es |

| YTHDF2 (Reader) | Decreased | Parkinson's Models | mdpi.com |

This table is for illustrative purposes and is not exhaustive.

Mechanistic Studies in Cellular Models

To understand how m6A dysregulation contributes to disease, researchers extensively use cellular models. These in vitro systems allow for the precise manipulation of m6A pathways to observe the downstream molecular consequences. A common approach involves the use of techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out specific m6A writer, reader, or eraser proteins in cell lines. nih.govnih.gov For example, knocking down the writer METTL3 in HepG2 liver cancer cells was shown to alter the splicing of genes related to key cancer pathways. nih.gov

Cellular models of neurodegenerative diseases have also been instrumental. In PC12 cells, a model for dopaminergic neurons, treatment with a neurotoxin to mimic Parkinson's disease led to changes in m6A levels. mdpi.com Further studies in this model showed that overexpressing the eraser FTO could promote oxidative stress and apoptosis in these neuronal cells. mdpi.com

More advanced tools for mechanistic studies are continuously being developed. A powerful new technology utilizes a catalytically inactive Cas protein (dCasRx) fused to an m6A writer (METTL3) or eraser (ALKBH5). nih.gov This system can be guided by an RNA sequence to a specific transcript, allowing researchers to add or remove m6A marks at a single, targeted site. This "epitranscriptome editing" provides an unprecedented ability to study the direct functional consequences of individual m6A modifications on gene expression and cellular phenotype, further clarifying their role in disease mechanisms. nih.gov

Emerging Research Applications and Methodological Advancements with 2 Deoxy N Methyladenosine 15n5

Development of Novel Epigenetic and Epitranscriptomic Probes

The study of epigenetic and epitranscriptomic modifications relies on highly specific and sensitive tools to detect and analyze changes in DNA and RNA. Stable isotope-labeled nucleosides, such as 2'-Deoxy-N-methyladenosine-15N5, are instrumental in the development of novel molecular probes. These probes are designed to be incorporated into nucleic acids, allowing for detailed investigation of their structure, function, and interactions within a cellular context.

The use of ¹⁵N labeling is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy studies. nih.govoup.com By introducing ¹⁵N-labeled nucleosides into DNA or RNA sequences, researchers can selectively monitor the chemical environment of specific nitrogen atoms. nih.govoup.com This allows for the precise characterization of molecular interactions, such as the binding of proteins to nucleic acids. For instance, ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) NMR experiments can track changes in the chemical shifts of the labeled nucleoside upon the addition of a binding partner, revealing the specific residues involved in the interaction. pnas.org

Furthermore, isotope labeling offers a significant advantage over other methods like fluorescent probes because it is non-perturbative, meaning it does not significantly alter the biomolecule's structure or function. Unlike the laborious and expensive process of uniformly labeling an entire protein or nucleic acid with ¹⁵N or ¹³C, the incorporation of a single labeled nucleoside analogue is far more straightforward. acs.org This makes this compound an effective probe for studying specific modification sites without the need for extensive labeling protocols. acs.org These probes are crucial for validating the biological roles of modifications like N⁶-methyladenosine (m⁶A), which is implicated in numerous biological processes, including the regulation of gene expression and cell differentiation. mdpi.comnih.gov

Refined Quantitative Approaches for Nucleic Acid Modifications

Accurately quantifying modifications within the vast landscape of a cell's nucleic acids is a significant analytical challenge. The use of isotopically labeled standards is central to achieving the necessary precision and accuracy for these measurements.

Advancements in Isotope Dilution Mass Spectrometry Protocols

Isotope dilution mass spectrometry (IDMS) is a gold-standard technique for the exact quantification of molecules in complex biological samples. nih.govnist.gov The method involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample. This labeled compound serves as an internal standard that behaves identically to the naturally occurring (endogenous) molecule during sample preparation and analysis.

A key advancement involves using stable isotope-labeled deoxynucleosides to trace the metabolic pathways and origins of DNA modifications. acs.org In a notable study, researchers used [¹⁵N₅]-2'-deoxyadenosine ([¹⁵N₅]-dA) to monitor the formation of N⁶-methyl-2'-deoxyadenosine (6mdA) in human cells. acs.org The protocol involves the enzymatic digestion of DNA and subsequent analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov Because the labeled standard is added during the digestion step, any sample loss or variability in ionization efficiency during mass spectrometry analysis affects both the standard and the analyte equally, allowing for highly accurate quantification. nih.gov

One study demonstrated that [¹⁵N₅]-dA is processed differently in mammalian cells compared to contaminating mycoplasmas. acs.org In mammalian cells, the tracer primarily loses one ¹⁵N atom through deamination to form [¹⁵N₄]-dA, whereas in mycoplasmas, the [¹⁵N₅]-dA is largely retained. acs.org This differential metabolic processing provides a unique "tracing code" to distinguish between authentic mammalian DNA modifications and those originating from contamination. acs.org This approach highlights the power of using precisely labeled compounds like this compound to achieve sensitive and reliable quantification of low-abundance nucleic acid modifications. nih.gov

| Organism | Metabolic Process | Resulting Labeled Deoxynucleoside | Significance |

|---|---|---|---|

| Human (Mammalian) | Adenine (B156593) deamination followed by the purine (B94841) salvage pathway | Predominantly [¹⁵N₄]-dA and [¹⁵N₄]-dG | Allows for tracing authentic mammalian DNA modification pathways. acs.org |

| Mycoplasma (Contaminant) | Limited metabolic processing | Largely retained as [¹⁵N₅]-dA | Enables discrimination of modifications originating from microbial contamination. acs.org |

Integration with High-Throughput Sequencing Technologies

High-throughput sequencing has revolutionized the study of epigenetics by enabling genome-wide mapping of nucleic acid modifications. nih.gov Techniques such as m⁶A-Seq (methylated RNA immunoprecipitation sequencing) can identify the locations of N⁶-methyladenosine modifications across the transcriptome. nih.gov However, these methods are often semi-quantitative.

The integration of isotope dilution strategies with sequencing can significantly enhance the quantitative power of these technologies. While direct integration is still an emerging area, the principle involves using isotopically labeled standards to calibrate and validate the signals obtained from sequencing. For example, after identifying potential modification sites through a sequencing method like m¹A-seq, which detects 1-methyladenosine (B49728) by the stalls and misincorporations it causes during reverse transcription, targeted mass spectrometry using a standard like this compound could be employed for absolute quantification of the modification at specific sites. nih.gov

This combined approach would bridge the gap between the genome-wide discovery power of sequencing and the quantitative precision of mass spectrometry. It would allow researchers to move from relative changes in modification levels to absolute numbers of modified bases per cell, providing a more accurate picture of the epitranscriptomic landscape. nih.govyoutube.com

Studies on Nucleoside Analogues for Molecular Target Identification

Nucleoside analogues are synthetic compounds that mimic natural nucleosides and can be used to probe or disrupt cellular processes. scispace.com They are invaluable tools for identifying the molecular targets of enzymes and pathways involved in nucleic acid metabolism.